molecular formula C9H11FOS B1267848 2-[(4-Fluorobenzyl)thio]ethanol CAS No. 203303-04-2

2-[(4-Fluorobenzyl)thio]ethanol

Cat. No.: B1267848
CAS No.: 203303-04-2
M. Wt: 186.25 g/mol
InChI Key: ZPOGPEPCFFSJEK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)thio]ethanol typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then hydrolyzed to yield 4-fluorobenzylthiol. The final step involves the reaction of 4-fluorobenzylthiol with ethylene oxide to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)thio]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)thio]ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)thio]ethanol
  • 2-[(4-Bromobenzyl)thio]ethanol
  • 2-[(4-Methylbenzyl)thio]ethanol

Comparison

Compared to its analogs, 2-[(4-Fluorobenzyl)thio]ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOGPEPCFFSJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319455
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203303-04-2
Record name 2-[[(4-Fluorophenyl)methyl]thio]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203303-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-Fluorophenyl)methyl]sulfanyl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30319455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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